molecular formula C38H74NO8P B12074593 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine

Cat. No.: B12074593
M. Wt: 704.0 g/mol
InChI Key: ADCNXGARWPJRBV-UVCQAILXSA-N
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Description

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with a pentadecanoyl group at the first position, a 9Z-octadecenoyl group at the second position, and a phosphoethanolamine group at the third position. This compound is a member of the glycerophosphoethanolamines, which are important components of biological membranes and play a crucial role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized in the following steps:

    Esterification: Glycerol is esterified with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.

    Amination: Finally, the phosphorylated product is reacted with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.

    Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a flow reactor.

    Automated Amination: The final amination step is automated to ensure consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: The double bond in the 9Z-octadecenoyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phosphoethanolamine group can undergo substitution reactions with other amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Epoxides, diols, and other oxidized derivatives.

    Reduction: Saturated phospholipids.

    Substitution: Various substituted phosphoethanolamines.

Scientific Research Applications

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and membrane dynamics.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine involves its incorporation into biological membranes. It interacts with other lipids and proteins, influencing membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a substrate for enzymes like phospholipases, which generate bioactive lipid mediators.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine
  • 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
  • 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol

Uniqueness

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and the presence of the phosphoethanolamine group. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.

Properties

Molecular Formula

C38H74NO8P

Molecular Weight

704.0 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1

InChI Key

ADCNXGARWPJRBV-UVCQAILXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

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